
Disodium 4,4'-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 257-572-1, also known as propylene carbonate, is a cyclic carbonate ester derived from propylene glycol and carbon dioxide. It is a colorless, odorless, and highly polar solvent with a high boiling point and low toxicity. Propylene carbonate is widely used in various industrial applications due to its excellent solvency properties and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylene carbonate is typically synthesized through the reaction of propylene oxide with carbon dioxide. This reaction is catalyzed by various catalysts, including zinc glutarate, zinc oxide, and quaternary ammonium salts. The reaction conditions generally involve temperatures ranging from 100°C to 200°C and pressures between 1 to 10 MPa.
Industrial Production Methods
In industrial settings, propylene carbonate is produced using continuous flow reactors to ensure efficient and consistent production. The process involves the use of high-pressure reactors where propylene oxide and carbon dioxide are continuously fed into the reactor, and the product is continuously removed. This method allows for large-scale production of propylene carbonate with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Propylene carbonate undergoes various chemical reactions, including:
Hydrolysis: Propylene carbonate can be hydrolyzed to form propylene glycol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Polymerization: Propylene carbonate can be polymerized to form polycarbonates.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Polymerization: Involves the use of catalysts like zinc glutarate and is conducted at high temperatures and pressures.
Major Products
Hydrolysis: Produces propylene glycol and carbon dioxide.
Transesterification: Yields various carbonate esters depending on the alcohol used.
Polymerization: Results in the formation of polycarbonates.
Scientific Research Applications
Propylene carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes due to its high polarity and stability.
Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: Utilized in pharmaceutical formulations as a solvent and excipient.
Industry: Used in the production of lithium-ion batteries, as a plasticizer in polymers, and as a component in paints and coatings.
Mechanism of Action
Propylene carbonate exerts its effects primarily through its solvency properties. It can dissolve a wide range of organic and inorganic compounds, making it an effective solvent in various applications. In lithium-ion batteries, propylene carbonate acts as a solvent for the electrolyte, facilitating the movement of lithium ions between the electrodes. Its high dielectric constant and low viscosity contribute to the overall performance and efficiency of the battery.
Comparison with Similar Compounds
Similar Compounds
Ethylene carbonate: Another cyclic carbonate ester with similar solvency properties but a higher boiling point.
Dimethyl carbonate: A linear carbonate ester with lower polarity and boiling point compared to propylene carbonate.
Glycerol carbonate: A cyclic carbonate derived from glycerol with higher viscosity and lower volatility.
Uniqueness
Propylene carbonate is unique due to its combination of high polarity, low toxicity, and excellent solvency properties. It offers a balance between volatility and stability, making it suitable for a wide range of applications. Its ability to dissolve both organic and inorganic compounds sets it apart from other solvents, providing versatility in various industrial and research settings.
Properties
CAS No. |
51980-71-3 |
|---|---|
Molecular Formula |
C30H24N6Na2O8S2 |
Molecular Weight |
706.7 g/mol |
IUPAC Name |
disodium;5-[(2E)-2-[(2E)-2-hydroxyimino-1-phenylethylidene]hydrazinyl]-2-[(E)-2-[4-[(2E)-2-[(2E)-2-hydroxyimino-1-phenylethylidene]hydrazinyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N6O8S2.2Na/c37-31-19-27(21-7-3-1-4-8-21)35-33-25-15-13-23(29(17-25)45(39,40)41)11-12-24-14-16-26(18-30(24)46(42,43)44)34-36-28(20-32-38)22-9-5-2-6-10-22;;/h1-20,33-34,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/b12-11+,31-19+,32-20+,35-27-,36-28-;; |
InChI Key |
AXGOIJDXBQDUEA-KJIHHKBTSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N/N=C(\C4=CC=CC=C4)/C=N/O)S(=O)(=O)[O-])S(=O)(=O)[O-])/C=N/O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NN=C(C=NO)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C=NO.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




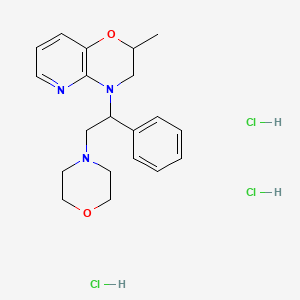

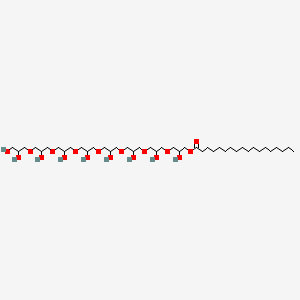
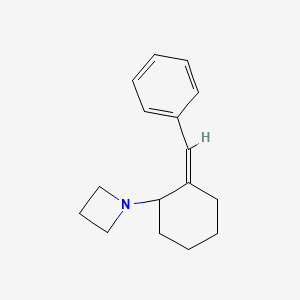


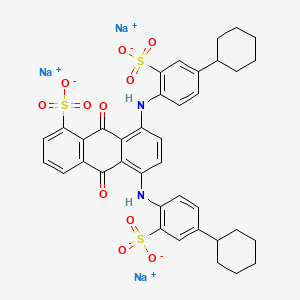
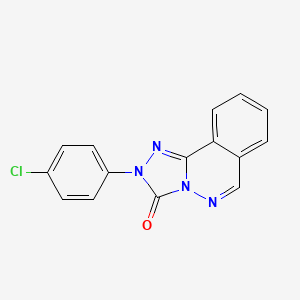


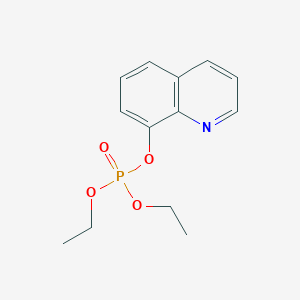
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)
